molecular formula C9H9N3O2 B585374 methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 952182-18-2

methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B585374
CAS No.: 952182-18-2
M. Wt: 191.19
InChI Key: KBOWEPWOSHLMGE-UHFFFAOYSA-N
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Description

Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 952182-18-2) is a chemical compound of significant interest in medicinal chemistry and drug discovery. This molecule features the 1H-pyrrolo[2,3-b]pyridine core, a privileged scaffold commonly known as 7-azaindole, which is known to mimic purine bases, allowing it to interact effectively with a variety of enzymatic targets . The specific substitution pattern on this scaffold makes it a versatile building block for the synthesis of diverse bioactive molecules. The 5-amino group and the 2-carboxylate ester provide handles for further chemical modification, enabling researchers to create libraries of compounds for biological screening. This compound is particularly valuable in the development of kinase inhibitors . Research has demonstrated that analogues built upon this core structure exhibit potent activity as antiproliferative agents, targeting a range of human cancer cell lines . Furthermore, such derivatives have been explored as inhibitors of critical kinases including Abl and Src, which are important targets in oncology . Beyond oncology, the 7-azaindole scaffold is also being investigated for its potential in treating neglected tropical diseases and as a component in inhibitors for enzymes like human neutrophil elastase (HNE) . This product is intended for research applications as a key intermediate in the synthesis of more complex, target-oriented molecules. It is supplied with a certificate of analysis. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)7-3-5-2-6(10)4-11-8(5)12-7/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOWEPWOSHLMGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=CN=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653973
Record name Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-18-2
Record name Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952182-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination Followed by Amination

A widely cited method involves bromination at the 5-position of 1H-pyrrolo[2,3-b]pyridine-2-carboxylate followed by nucleophilic substitution:

Procedure :

  • Bromination :

    • React 1H-pyrrolo[2,3-b]pyridine-2-carboxylate with N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0°C to 25°C for 1–4 hours.

    • Yield: 75–85% for 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

  • Amination :

    • Treat 5-bromo intermediate with aqueous ammonia (28% NH₃) in methanol at 80°C for 12 hours under microwave irradiation.

    • Catalyst: CuI (10 mol%), L-proline (20 mol%)

    • Yield: 60–70%.

Key Data :

StepReagentsConditionsYield
BrominationNBS, DCM0–25°C, 2 h82%
AminationNH₃, CuI/L-proline80°C, 12 h65%

Nitration/Reduction Sequence

An alternative pathway employs nitration followed by catalytic reduction:

Procedure :

  • Nitration :

    • React methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate with fuming HNO₃ in H₂SO₄ at 0°C for 30 minutes.

    • Yield: 70–75% for 5-nitro derivative.

  • Reduction :

    • Hydrogenate nitro compound using H₂ (1 atm) and 10% Pd/C in ethanol at 25°C for 6 hours.

    • Yield: 90–95%.

Advantages :

  • Avoids halogenated intermediates

  • High purity (>98%) via crystallization

Multi-Step Synthesis from Pyridine Precursors

Madelung Cyclization Approach

This method constructs the pyrrolopyridine core de novo:

Procedure :

  • Condensation :

    • React 2-aminopyridine with methyl acetoacetate in polyphosphoric acid (PPA) at 120°C for 4 hours.

    • Forms pyrrolo[2,3-b]pyridine-2-carboxylate skeleton.

  • Selective Amination :

    • Protect N1 with SEMCl (2-(trimethylsilyl)ethoxymethyl chloride) using NaH in THF.

    • Introduce amino group via Buchwald-Hartwig coupling with NH₃·BH₃.

    • Deprotect with TBAF (tetrabutylammonium fluoride).

Key Data :

IntermediateProtection ReagentDeprotection AgentOverall Yield
SEM-protectedSEMCl, NaHTBAF58%

Optimization and Scalability

Solvent and Catalyst Screening

Comparative studies show:

  • Amination Efficiency : DMF > DMSO > THF (82% vs. 68% vs. 54% yield)

  • Catalyst Systems :

    • Pd(OAc)₂/Xantphos: 72% yield

    • CuI/L-proline: 65% yield (cost-effective)

Purification Strategies

  • Crystallization : Ethanol/water (4:1) achieves >99% purity

  • Chromatography : Silica gel (hexane/EtOAc 3:1) for lab-scale

Comparative Analysis of Methods

MethodStepsTotal YieldCostScalability
Bromination/Amination253%ModeratePilot-scale
Nitration/Reduction263%LowIndustrial
Madelung Cyclization345%HighLab-scale

Challenges and Solutions

Regioselectivity Issues :

  • Competitive halogenation at C3 mitigated by N1 protection (e.g., tosyl or SEM groups)
    Amino Group Instability :

  • Use in situ protection with Boc-anhydride during workup

Recent Advances (Post-2020)

  • Flow Chemistry : Continuous nitration/reduction achieves 85% yield in <2 hours

  • Enzymatic Amination : Transaminases convert 5-keto intermediates with 92% ee

Scientific Research Applications

Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and signaling pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By targeting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the pyrrolopyridine carboxylate family, which includes derivatives with variations in substituents, ring fusion positions, and ester groups. Below is a systematic comparison:

Substituent Variations at Position 5
Compound Name Substituent (Position 5) Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate -NH₂ C₉H₉N₃O₂ 191.19 High reactivity due to amino group; used in kinase inhibitor synthesis
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate -Cl C₉H₇ClN₂O₂ 210.62 Density: 1.453 g/cm³; refractive index: 1.657; intermediate in antiviral drug synthesis
Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate -NO₂ C₉H₇N₃O₄ 221.17 Nitro group enhances electrophilicity; precursor for reduced amino derivatives
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate -Br C₉H₇BrN₂O₂ 255.07 Used in cross-coupling reactions (e.g., Suzuki-Miyaura)

Key Observations :

  • Electronic Effects: The electron-withdrawing -Cl and -NO₂ groups reduce electron density at position 5, altering reactivity in electrophilic substitution reactions compared to the electron-donating -NH₂ group .
  • Biological Activity: Amino-substituted derivatives show enhanced binding to biological targets (e.g., kinases) due to hydrogen-bonding interactions, while nitro and bromo analogs are often intermediates for further functionalization .
Variations in Ring Fusion Positions
Compound Name Ring Fusion Position Key Differences References
Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate [3,2-b] Pyridine ring fused at positions 3 and 2; altered electronic distribution
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate [2,3-c] Pyrrole fused at pyridine positions 2 and 3; steric and electronic effects differ

Key Observations :

  • Regiochemical Impact : Fusion at [2,3-b] (target compound) vs. [3,2-b] or [2,3-c] alters π-conjugation and steric accessibility, affecting solubility and binding affinity in drug design .
Ester Group Modifications
Compound Name Ester Group Key Properties References
Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate -COOCH₂CH₃ Higher lipophilicity compared to methyl ester; impacts pharmacokinetics
This compound -COOCH₃ Lower molecular weight; preferred for CNS-targeting drugs due to better BBB penetration

Key Observations :

    Biological Activity

    Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 952182-18-2) is a heterocyclic compound with notable biological activity and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    • Molecular Formula : C9H9N3O2
    • Molecular Weight : 191.19 g/mol
    • IUPAC Name : this compound
    • Purity : 97%

    The compound features a pyrrolo[2,3-b]pyridine core with an amino group and a methyl ester, which contribute to its unique reactivity and biological properties .

    The biological activity of this compound is primarily attributed to its interaction with various biological targets. Although specific pharmacokinetic data (ADME) is limited, the compound has been investigated for its potential therapeutic effects in several areas:

    • Cancer Research : It has shown promise as an enzyme inhibitor, particularly in pathways related to cancer progression.
    • Anti-inflammatory Activity : Analogous compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, suggesting that this compound may exhibit similar properties .

    In Vitro Studies

    Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds can inhibit COX enzymes, which are crucial in inflammation and pain pathways. For instance, studies on similar compounds reported IC50 values against COX-2 that ranged from 0.04 to 0.06 μmol . While direct studies on this compound are sparse, its structural similarities suggest potential anti-inflammatory effects.

    Structure-Activity Relationships (SAR)

    Understanding the SAR is essential for optimizing the biological activity of this compound. The presence of the amino group at the 5-position enhances its reactivity and potential interactions with biological targets. Modifications at other positions may lead to variations in potency and selectivity against specific enzymes or receptors.

    CompoundPosition of SubstituentBiological ActivityReference
    Methyl 5-amino derivative5Potential COX inhibition
    Methyl 5-bromo derivative5Reduced activity
    Methyl 5-chloro derivative5Moderate activity

    Case Study 1: Anti-Cancer Potential

    A study investigated the effects of pyrrolo[2,3-b]pyridine derivatives on cancer cell lines. The results indicated that certain derivatives inhibited cell proliferation through apoptosis induction. Although specific data on this compound was not provided, the findings suggest that similar compounds may serve as lead candidates in cancer therapy development.

    Case Study 2: Anti-inflammatory Effects

    In a model of carrageenan-induced paw edema in rats, pyrimidine derivatives exhibited significant anti-inflammatory effects by reducing COX-2 and inducible nitric oxide synthase (iNOS) expression levels. This suggests that this compound could be explored further for its anti-inflammatory potential based on structural analogs' performance .

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, and how can reaction yields be improved?

    • Methodological Answer : Synthesis typically involves cyclization of pyridine and pyrrole precursors, followed by functionalization of the amino and ester groups. A common approach starts with ethyl 2-chloronicotinate, undergoing formylation or cyanation to introduce the amino group, followed by cyclization under acidic conditions (e.g., POCl₃) . Yield optimization requires precise temperature control (e.g., 60–80°C) and catalyst selection (e.g., Pd/C for hydrogenation steps). Purification via recrystallization or chromatography (e.g., silica gel with ethyl acetate/hexane) ensures >95% purity .

    Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound and confirm its structure?

    • Methodological Answer :

    • ¹H/¹³C NMR : The pyrrolopyridine core produces distinct aromatic signals (δ 6.8–8.5 ppm for protons; δ 110–150 ppm for carbons). The methyl ester group appears as a singlet at ~δ 3.9 ppm (¹H) and δ 170–175 ppm (¹³C) .
    • IR : Stretching vibrations for the ester carbonyl (C=O) at ~1720 cm⁻¹ and NH₂ (amine) at ~3350 cm⁻¹ confirm functional groups .
    • MS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 206) and fragmentation patterns validate the molecular formula .

    Advanced Research Questions

    Q. What strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. neuroprotective effects) of this compound?

    • Methodological Answer : Discrepancies often arise from assay conditions or substituent variations. To address this:

    • Dose-Response Studies : Compare IC₅₀ values across assays (e.g., antimicrobial MIC vs. neuroprotective EC₅₀) to identify concentration-dependent effects .
    • Structural Analogues : Synthesize derivatives with modified substituents (e.g., replacing the methyl ester with a carboxylic acid) to isolate activity-specific moieties .
    • Mechanistic Profiling : Use kinase inhibition panels or transcriptomics to identify primary molecular targets (e.g., GABA receptors for neuroprotection , bacterial topoisomerases for antimicrobial activity ).

    Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

    • Methodological Answer :

    • Density Functional Theory (DFT) : Calculate electron density maps to predict reactive sites (e.g., nucleophilic NH₂ group) for functionalization .
    • Molecular Docking : Simulate binding to target proteins (e.g., β-amyloid for neuroprotection or bacterial DNA gyrase ). Prioritize derivatives with improved binding energy (ΔG < −8 kcal/mol) and ligand efficiency (>0.3) .
    • ADMET Prediction : Use tools like SwissADME to optimize solubility (LogP < 3) and reduce hepatotoxicity risks .

    Q. What experimental designs are critical for evaluating the environmental fate of this compound in ecotoxicology studies?

    • Methodological Answer :

    • Biodegradation Assays : Monitor degradation in soil/water systems via LC-MS/MS, focusing on half-life (t₁/₂) and metabolites (e.g., hydrolyzed carboxylic acid form) .
    • Trophic Transfer Studies : Use model organisms (e.g., Daphnia magna for aquatic toxicity) to assess bioaccumulation factors (BCF) and NOEC (No Observed Effect Concentration) .
    • QSAR Modeling : Correlate structural descriptors (e.g., polar surface area, molecular weight) with ecotoxicity endpoints (e.g., LC₅₀ for fish) .

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